51-hydroxy ciguatoxin CTX3C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

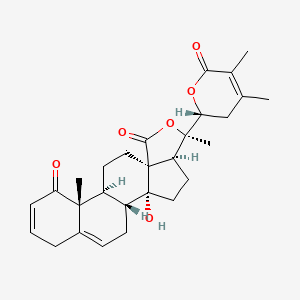

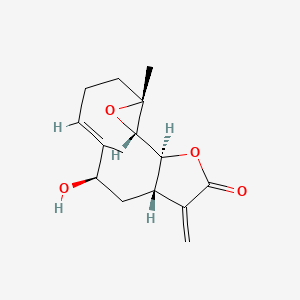

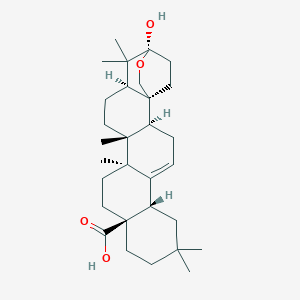

51-hydroxy ciguatoxin CTX3C is a ciguatoxin comprising a sequence of twelve trans-fused six-, seven-, eight- and nine-membered oxacycles and a spiro-fused hydroxytetrahydrofuran ring. It has a role as a metabolite.

Applications De Recherche Scientifique

Detection and Quantification in Contaminated Fish Ciguatoxins like CTX3C and 51-hydroxyCTX3C are major causes of ciguatera seafood poisoning. The development of monoclonal antibodies specific to these toxins has led to the establishment of sensitive detection methods such as sandwich enzyme-linked immunosorbent assay (ELISA). These assays are capable of detecting CTX3C and 51-hydroxyCTX3C at ppb levels without cross-reactivity to other marine toxins (Tsumuraya et al., 2010). Similarly, an electrochemical immunosensor has been developed for the sensitive and rapid detection of various CTXs, including 51-hydroxyCTX3C, in fish samples (Leonardo et al., 2020).

Synthesis and Supply for Biomedical Applications Efficient synthesis routes have been developed for fragments of ciguatoxin CTX3C and 51-hydroxyCTX3C. These advancements in synthesis techniques are crucial for providing sufficient quantities of these compounds for biomedical studies and potential therapeutic applications (Tatami et al., 2003).

Insights into Toxin Profiles Across Geographical Regions Studies have shown that identical toxin profiles, including the presence of 51-hydroxyCTX3C, exist in fish from both the Pacific and Indian Oceans. This challenges the traditional understanding of geographical classifications of CTXs and suggests a need to re-evaluate these classifications (Spielmeyer et al., 2022).

Understanding Toxin-Protein Interactions Research on the interaction between ciguatoxins and antibodies provides insights into how these toxins are recognized at the atomic level. Understanding this mechanism is essential for designing novel therapeutic agents and diagnostic reagents for detecting and targeting ciguatoxins (Ui et al., 2008).

Investigation of Ciguatoxin Accumulation in Marine Food Webs Experimental models involving dietary exposure of fish to ciguatoxin-producing microalgae demonstrate how CTXs, including CTX3C, accumulate in the marine food web. These studies are crucial for developing models of CTX uptake and understanding the implications for seafood safety (Clausing et al., 2018).

Exploring the Effects of Ciguatoxins on Neuronal Function Transcriptomic analysis of ciguatoxin-exposed cortical neurons helps identify significant changes in gene expression, contributing to our understanding of the neurological impact of ciguatoxins like CTX3C on human health (Rubiolo et al., 2018).

Propriétés

Formule moléculaire |

C57H82O17 |

|---|---|

Poids moléculaire |

1039.2 g/mol |

Nom IUPAC |

(1R,3S,3'S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60R)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,5'-oxolane]-3',20,49,60-tetrol |

InChI |

InChI=1S/C57H82O17/c1-27-19-39-41(22-45-51(71-39)29(3)49(60)55-52(72-45)28(2)30(4)57(74-55)25-31(58)26-63-57)68-43-24-48-56(5,73-44(43)20-27)47(59)23-42-35(69-48)12-7-6-11-32-33(66-42)14-10-15-34-36(64-32)16-17-37-40(65-34)21-46-54(70-37)50(61)53-38(67-46)13-8-9-18-62-53/h6-10,14,16-17,27-55,58-61H,11-13,15,18-26H2,1-5H3/b7-6-,14-10-/t27-,28+,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1 |

Clé InChI |

ZTZIBNUSGFFVMD-UWUFDLAESA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)C[C@@H](CO5)O)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C |

SMILES canonique |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CC(CO5)O)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)

![2-(dimethylamino)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1258741.png)

![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B1258748.png)